
5'-O-(tert-butyldimethylsilyl)-thymidine
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Overview
Description
5'-O-(tert-butyldimethylsilyl)-thymidine (5'-O-TBDMS-thymidine) is a chemically modified nucleoside widely used in oligonucleotide synthesis and drug discovery. The tert-butyldimethylsilyl (TBDMS) group at the 5'-position protects the hydroxyl group during chemical reactions, enabling selective functionalization of other nucleoside positions . This compound is pivotal in synthesizing nucleic acid analogs, particularly for antiviral and anticancer research, due to its stability under various reaction conditions and compatibility with phosphoramidite chemistry .
Key properties include:
Scientific Research Applications
Synthesis of Nucleoside Analogues
One of the primary applications of 5'-O-(tert-butyldimethylsilyl)-thymidine is as an intermediate in the synthesis of various nucleoside analogues. These analogues can exhibit enhanced biological activity or altered pharmacokinetics compared to natural nucleosides. The compound's stability under various conditions makes it particularly valuable in synthetic processes where protection-deprotection strategies are critical.
Table 1: Comparison of Silylated Thymidine Derivatives
Compound Name | Key Features |
---|---|
This compound | Stable under various conditions; used as a precursor for antiviral agents. |
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine | Contains two silyl protecting groups; offers enhanced stability for dual functionalization. |
2'-deoxy-2',2'-difluorothymidine | A fluorinated analog; exhibits potent antiviral activity against herpes viruses. |
Pharmaceutical Applications
The derivatives of this compound often possess significant biological activity, making them suitable candidates for drug development. They can act as substrates for enzymes involved in DNA synthesis and repair, and some derivatives have demonstrated antiviral properties, enhancing their utility in therapeutic contexts.
Case Study: Antiviral Properties
Research has shown that certain derivatives derived from this compound can inhibit viral replication mechanisms, which is critical in developing antiviral drugs targeting diseases such as HIV and herpes simplex virus .
Interaction Studies with Enzymes
Studies focusing on the interaction of this compound with enzymes such as DNA polymerases or kinases are essential to understanding how modifications at the 5' position affect enzyme activity and substrate recognition. These studies help elucidate its reactivity with various reagents and enzymes, providing insights into optimizing its use in synthetic pathways .
Stability and Purification Techniques
The compound is recognized for its stability under recommended storage conditions, making it suitable for long-term laboratory use. Efficient purification methods have been developed to isolate highly pure this compound, which is crucial for pharmaceutical applications where impurities can affect biological activity .
Purification Method Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) group at the 5'-OH position of thymidine?
- Methodology : The TBDMS group is typically introduced using silylation agents like tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. For example, thymidine is dissolved in THF, cooled to -78°C, and treated with LDA (lithium diisopropylamide) to deprotonate the 5'-OH group, followed by reaction with TBDMSCl (or methyl chloride for analogous derivatives). Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) yields the protected nucleoside .
- Key Data : Typical yields range from 36% to 99%, depending on reaction conditions and protecting group compatibility .
Q. How can researchers verify the structural integrity of 5'-O-TBDMS-thymidine after synthesis?
- Methodology : Use 1H/13C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm silyl group integration (e.g., δ ~0.1–0.3 ppm for TBDMS protons) and thymidine backbone resonances. Mass spectrometry (ESI+ or MALDI-TOF) validates molecular weight (e.g., m/z = 515.2 [M+H]+ for TBDMS derivatives) .
- TLC Validation : Monitor reactions using TLC (Rf ~0.25 in ethyl acetate/methanol 85:15) .
Q. What are the critical challenges in achieving high yields for TBDMS-protected thymidine derivatives?
- Methodology : Low yields (e.g., 5% in CO₂ insertion reactions) may arise from steric hindrance, incomplete deprotonation, or side reactions. Optimize by:
- Adjusting reaction temperature (-78°C for kinetic control) .
- Using excess silylation reagents (2.0 equivalents LDA) .
- Avoiding moisture-sensitive intermediates .
Advanced Research Questions
Q. How does the TBDMS group influence thymidine’s enzymatic processing in oligonucleotide synthesis?
- Methodology : The TBDMS group at the 5'-OH position blocks unwanted side reactions during solid-phase oligonucleotide synthesis. For example, in phosphoramidite chemistry, the 3'-OH is activated for coupling, while the 5'-TBDMS group remains inert. After chain assembly, the TBDMS group is cleaved using fluoride-based reagents (e.g., TBAF) .
- Enzymatic Stability : TBDMS protection reduces nuclease degradation, enabling studies on modified oligonucleotides .
Q. What contradictions exist in the thermodynamic behavior of TBDMS-protected thymidine under varying conditions?
- Methodology : Differential scanning calorimetry (DSC) and NMR-based equilibrium studies reveal that TBDMS protection alters thymidine’s solubility and melting behavior. For example, TBDMS-thymidine exhibits lower aqueous solubility but enhanced stability in organic solvents (e.g., CHCl₃ or DMF) .
- Contradictions : Conflicting reports on enzymatic hydrolysis rates (e.g., slower cleavage by phosphodiesterases vs. faster acid-catalyzed deprotection) highlight context-dependent behavior .
Q. How can researchers resolve low-yield intermediates in multi-step TBDMS-thymidine syntheses?
- Case Study : In the synthesis of 3'-O-TBDMS-5'-O-trityl-thymidine, low yields (e.g., 5%) during CO₂ insertion were resolved by repeating the reaction with methyl chloride instead, achieving 36% yield .
- Optimization Strategies :
- Use alternative electrophiles (e.g., methyl chloride vs. CO₂) .
- Replace LDA with milder bases (e.g., imidazole) for acid-sensitive intermediates .
Q. What advanced applications exist for TBDMS-thymidine in studying nucleic acid interactions?
- Methodology : TBDMS-thymidine is used to probe oxidation potentials in nucleoside pairs. For example, cyclic voltammetry in CHCl₃ revealed a 0.2 V shift in adenosine’s oxidation potential when paired with TBDMS-thymidine, indicating Hoogsteen/Watson-Crick base-pairing stability .
- Stereoselective Synthesis : TBDMS-thymidine derivatives enable the synthesis of cyclobutane pyrimidine dimers (CPDs) for UV-damage studies .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for TBDMS-Thymidine Derivatives
Table 2. Analytical Signatures for TBDMS-Thymidine
Technique | Key Data | Reference |
---|---|---|
1H NMR (CDCl₃) | δ 0.1–0.3 (TBDMS), δ 1.6 (C5-CH₃) | |
ESI-MS | m/z 515.2 [M+H]+ | |
TLC (EtOAc/MeOH) | Rf = 0.25 (85:15) |
Comparison with Similar Compounds
Structural and Functional Analogues
5′-O-(4,4′-Dimethoxytrityl)-Thymidine (DMT-Thymidine)
- Protecting Group : 4,4′-Dimethoxytrityl (DMT) at the 5'-position.
- Key Differences :
- DMT is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid), whereas TBDMS requires fluoride-based reagents (e.g., TBAF) for removal .
- DMT is commonly used in solid-phase oligonucleotide synthesis for temporary 5'-protection, while TBDMS is favored for long-term stability in solution-phase reactions .
- Applications : Stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleosides and antisense oligonucleotides .
- Yield : 92% in DMT protection reactions .
3′,5′-Bis-O-TBDMS-Thymidine
- Protecting Groups : TBDMS at both 3′- and 5′-positions.
- Key Differences :
- Synthesis : Achieved via sequential silylation of thymidine with TBDMS-Cl and imidazole in DMF .
5'-O-Methylthymidine
- Protecting Group : Methyl at the 5′-position.
- Key Differences :
- Applications : Study of nucleoside methylation effects on DNA replication and repair .
Substituted Derivatives
3′-C-Substituted Thymidine Derivatives
- Modification : Radical-mediated substitution at the 3′-C position using 5′-O-TBDMS-thymidine as a precursor .
- Key Findings :
4′-C-Modified Thymidine Analogues
- Examples : 4′-C-[(4,4′-dimethoxytrityl)oxomethyl]thymidine derivatives.
- Key Differences :
Comparative Data Table
Properties
Molecular Formula |
C16H28N2O5Si |
---|---|
Molecular Weight |
356.49 g/mol |
IUPAC Name |
1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21) |
InChI Key |
IJWIJLIIOKZJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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